molecular formula C8H7ClFNO2 B13976260 Methyl (3-chloro-4-fluorophenyl)carbamate

Methyl (3-chloro-4-fluorophenyl)carbamate

Cat. No.: B13976260
M. Wt: 203.60 g/mol
InChI Key: NHARMQRXAXLNNN-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-fluorophenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-fluorophenylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 3-chloro-4-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of methyl 3-chloro-4-fluorophenylcarbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-fluorophenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The carbamate group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases, resulting in the formation of the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are typical for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenylcarbamates, while hydrolysis results in the formation of 3-chloro-4-fluoroaniline and carbon dioxide.

Scientific Research Applications

Methyl 3-chloro-4-fluorophenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-fluorophenylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorophenylcarbamate
  • Methyl 4-fluorophenylcarbamate
  • Methyl 3-chloro-4-methylphenylcarbamate

Uniqueness

Methyl 3-chloro-4-fluorophenylcarbamate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar carbamates .

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl N-(3-chloro-4-fluorophenyl)carbamate

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)11-5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12)

InChI Key

NHARMQRXAXLNNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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